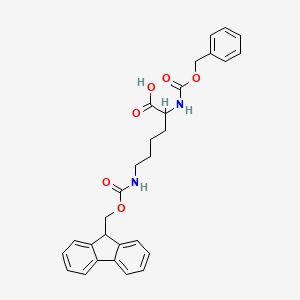

Nalpha-Cbz-Nepsilon-Fmoc-L-lysine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Z-D-Lys(Fmoc)-OH is a derivative of lysine, an essential amino acid. This compound is widely used in peptide synthesis due to its ability to protect the amino group during the synthesis process. The Fmoc group (fluorenylmethyloxycarbonyl) is a common protecting group in organic synthesis, particularly in the synthesis of peptides.

Preparation Methods

Synthetic Routes and Reaction Conditions

Z-D-Lys(Fmoc)-OH is synthesized through the reaction of lysine with Fmoc N-hydroxysuccinimide ester (Fmoc-OSu). The reaction typically occurs in the presence of a base, such as di-tert-butyl dicarbonate, to facilitate the formation of the Fmoc-protected lysine derivative . The reaction conditions often involve the use of organic solvents like dichloromethane or dimethylformamide to dissolve the reactants and promote the reaction.

Industrial Production Methods

Industrial production of Z-D-Lys(Fmoc)-OH follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reactants and solvents. The reaction conditions are carefully controlled to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Z-D-Lys(Fmoc)-OH undergoes several types of chemical reactions, including:

Substitution Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine, to expose the amino group for further reactions.

Coupling Reactions: The exposed amino group can participate in peptide bond formation with other amino acids or peptides.

Deprotection Reactions: The Fmoc group can be selectively removed without affecting other protecting groups present in the molecule.

Common Reagents and Conditions

Fmoc Removal: Piperidine in dimethylformamide is commonly used to remove the Fmoc group.

Coupling Reagents: Carbodiimides like dicyclohexylcarbodiimide (DCC) or uronium salts like HATU are used for peptide bond formation.

Solvents: Organic solvents such as dichloromethane, dimethylformamide, and acetonitrile are frequently used.

Major Products Formed

The major products formed from these reactions include peptides and peptide derivatives, which are essential in various biological and chemical applications.

Scientific Research Applications

Z-D-Lys(Fmoc)-OH has a wide range of applications in scientific research:

Chemistry: Used in the synthesis of complex peptides and proteins.

Biology: Facilitates the study of protein-protein interactions and enzyme functions.

Medicine: Plays a role in the development of peptide-based drugs and therapeutic agents.

Industry: Used in the production of peptide-based materials and biopolymers.

Mechanism of Action

The mechanism of action of Z-D-Lys(Fmoc)-OH involves the protection of the amino group of lysine during peptide synthesis. The Fmoc group forms a stable carbamate with the amino group, preventing unwanted reactions. This protection allows for the stepwise synthesis of peptides, where the Fmoc group can be selectively removed to expose the amino group for further reactions .

Comparison with Similar Compounds

Similar Compounds

Boc-Lys(Z)-OSu: Another lysine derivative used in peptide synthesis, but with a different protecting group (Boc).

D-Lys(Z)-Pro-Arg-pNA: A lysine derivative used as a substrate in enzymatic assays.

Uniqueness

Z-D-Lys(Fmoc)-OH is unique due to its use of the Fmoc protecting group, which offers several advantages:

Selective Removal: The Fmoc group can be selectively removed under mild basic conditions, making it suitable for complex peptide synthesis.

Stability: The Fmoc group provides stability to the amino group, preventing unwanted side reactions during synthesis.

Biological Activity

Nalpha-Cbz-Nepsilon-Fmoc-L-lysine, also known as Fmoc-Lys(Z)-OH, is a synthetic derivative of the amino acid L-lysine. This compound is primarily used in peptide synthesis due to its unique protective groups, which facilitate selective reactions while preventing unwanted side reactions. Understanding its biological activity is crucial for applications in drug development and peptide-based therapeutics.

Chemical Structure and Properties

This compound features two protective groups: the carbobenzyloxy (CBZ) group at the N-alpha position and the 9-fluorenylmethoxycarbonyl (Fmoc) group at the N-epsilon position. These modifications enhance its stability and reactivity during peptide synthesis.

- Molecular Formula : C29H30N2O6

- Molecular Weight : 502.57 g/mol

- CAS Number : 86060-82-4

The mechanism of action of this compound is primarily indirect, as it does not exhibit significant biological activity on its own. Instead, it serves as a key intermediate in synthesizing biologically active peptides. The protective groups can be selectively removed under specific conditions, allowing for controlled peptide bond formation.

Applications in Drug Development

- Peptide Synthesis : The compound is extensively used in synthesizing peptides that can target specific biological pathways. Its protective groups allow for the strategic assembly of complex peptide structures.

- Therapeutic Potential : Derivatives of this compound may have applications in developing therapeutic agents aimed at various diseases, including cancer and metabolic disorders .

Comparative Analysis with Related Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| N-Benzyloxycarbonyl-N'-Boc-L-lysine | Contains similar protecting groups | Used for similar applications but may lack specificity |

| N-alpha-Boc-N-epsilon-Cbz-L-lysine | Similar protective groups | Often used in more straightforward peptide syntheses |

| N-alpha-Boc-N-epsilon-(benzyloxycarbonyl)-L-lysine | Benzyloxycarbonyl instead of CBZ | Provides different reactivity patterns |

Research Findings and Case Studies

Recent studies have highlighted the importance of L-lysine derivatives in various biological processes:

- Amino Acid Supplementation : Research indicates that amino acids like L-lysine influence anabolic hormone secretion, which can enhance muscle growth and recovery .

- Safety and Efficacy : The European Food Safety Authority (EFSA) has evaluated L-lysine products derived from genetically modified strains, confirming their safety for animal consumption and potential benefits in feed formulations .

Properties

IUPAC Name |

6-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(phenylmethoxycarbonylamino)hexanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H30N2O6/c32-27(33)26(31-29(35)36-18-20-10-2-1-3-11-20)16-8-9-17-30-28(34)37-19-25-23-14-6-4-12-21(23)22-13-5-7-15-24(22)25/h1-7,10-15,25-26H,8-9,16-19H2,(H,30,34)(H,31,35)(H,32,33) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNKKPRSYVVUBTR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CCCCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H30N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

502.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.